3-[(3-Isopropylphenoxy)methyl]pyrrolidine hydrochloride is a chemical compound characterized by its unique molecular structure and potential applications in various scientific fields. It has the molecular formula and a molecular weight of approximately 273.80 g/mol. This compound is primarily classified as an organic intermediate with significant relevance in medicinal chemistry and synthetic organic chemistry.
The compound can be synthesized through various chemical methods, often involving the reaction of isopropylphenol derivatives with pyrrolidine. Research indicates that it serves as a precursor for more complex organic molecules, making it valuable in pharmaceutical research and development.
3-[(3-Isopropylphenoxy)methyl]pyrrolidine hydrochloride is classified under:
The synthesis of 3-[(3-Isopropylphenoxy)methyl]pyrrolidine hydrochloride typically involves several key steps:
The reaction mechanism involves nucleophilic substitution where the hydroxyl group of the phenol is replaced by the pyrrolidine moiety, leading to the formation of the target compound. The introduction of the hydrochloride group enhances stability and solubility.
The molecular structure of 3-[(3-Isopropylphenoxy)methyl]pyrrolidine hydrochloride can be represented as follows:
The compound's structural data include:
3-[(3-Isopropylphenoxy)methyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:
Each reaction type has specific conditions:
The mechanism of action for 3-[(3-Isopropylphenoxy)methyl]pyrrolidine hydrochloride involves its interaction with biological targets, such as enzymes or receptors. The binding affinity and selectivity towards specific targets lead to modulation of their activity, which can result in various biological effects depending on the application context.
Physical property data such as melting point, boiling point, and spectral data (NMR, IR) are essential for characterizing this compound but are not extensively detailed in available literature.
3-[(3-Isopropylphenoxy)methyl]pyrrolidine hydrochloride has diverse applications:
The core scaffold of 3-[(3-Isopropylphenoxy)methyl]pyrrolidine hydrochloride integrates a pyrrolidine heterocycle with a 3-isopropylphenoxy moiety through a methylene linker. Two primary synthetic routes dominate:
Table 1: Key Structural Identifiers of 3-[(3-Isopropylphenoxy)methyl]pyrrolidine Hydrochloride
| Property | Value |
|---|---|
| CAS No. | 1219949-40-2 |
| Molecular Formula | C₁₄H₂₂ClNO |
| Molecular Weight | 255.78 g/mol |
| IUPAC Name | 3-((3-isopropylphenoxy)methyl)pyrrolidine hydrochloride |
| Canonical SMILES | CC(C)C1=CC(OCC2CNCC2)=CC=C1.Cl |
Functionalization relies on optimizing alkylation conditions for the phenolic oxygen and pyrrolidine nitrogen:
Table 2: Alkylation Agent Efficiency Comparison
| Alkylating Agent | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 3-(Chloromethyl)pyrrolidine·HCl | K₂CO₃ | Toluene | 110 | 78 |
| 3-(Chloromethyl)pyrrolidine·HCl | NaH | THF | 65 | 65 |
| 3-(Bromomethyl)pyrrolidine·HBr | Cs₂CO₃ | Acetonitrile | 80 | 82 |
| Epichlorohydrin | NaOH | H₂O/EtOH | 25 | 70* |
*Yield for glycidyl ether intermediate prior to aminolysis.
Salt formation is critical for stability and solubility:
Scaling poses distinct challenges:
Table 3: Industrial Production Cost Drivers (Per Kilogram Basis)
| Parameter | Lab Scale | Pilot Scale (50L) | Optimized Plant Scale |
|---|---|---|---|
| Raw Material Cost | $1,420 | $980 | $720 |
| Reaction Yield | 68% | 76% | 89% |
| Energy Consumption | 120 kWh/kg | 85 kWh/kg | 52 kWh/kg |
| Solvent Recovery Rate | 0% | 45% | 85% |
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4
CAS No.: